molecular formula C5H4N2O4 B2400938 4,6-Dihydroxypyridazine-3-carboxylic acid CAS No. 1442437-21-9

4,6-Dihydroxypyridazine-3-carboxylic acid

Cat. No.: B2400938
CAS No.: 1442437-21-9
M. Wt: 156.097
InChI Key: XCNDXNJULVWJCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dihydroxypyridazine-3-carboxylic acid is an organic compound with the molecular formula C5H4N2O4. It is a derivative of pyridazine, characterized by the presence of hydroxyl groups at the 4 and 6 positions and a carboxylic acid group at the 3 position.

Scientific Research Applications

4,6-Dihydroxypyridazine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

While DHPDCA has been used safely in a range of scientific experiments, some studies have reported toxicity at high doses. It is therefore important to follow proper safety protocols when working with DHPDCA and to use appropriate protective equipment. The safety information includes hazard statements H302-H315-H319-H335 .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dihydroxypyridazine-3-carboxylic acid can be synthesized through several methods. One common approach involves the hydrolysis of ethyl 4,6-dihydroxypyridazine-3-carboxylate. The reaction typically requires acidic or basic conditions to facilitate the hydrolysis process .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4,6-Dihydroxypyridazine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dihydroxypyridazine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its dual hydroxyl groups and carboxylic acid functionality make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4/c8-2-1-3(9)6-7-4(2)5(10)11/h1H,(H,10,11)(H2,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNDXNJULVWJCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NNC1=O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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